molecular formula C15H23BrClNO B1374495 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride CAS No. 1219964-58-5

2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride

Cat. No. B1374495
M. Wt: 348.7 g/mol
InChI Key: IJRNMMQLVQKVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride is a versatile chemical compound used in diverse scientific research. It is often referred to by its CAS Number: 1219964-58-5 .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride is C15H23BrClNO . Its molecular weight is 348.70600 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride is utilized in various chemical synthesis processes. For instance, bromobenzo compounds like this are involved in nucleophilic substitution reactions, leading to the creation of derivatives with alkoxy, propylthio, and amino groups. Such reactions are foundational in synthesizing a variety of organic compounds (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Polymerization and Material Science

  • This chemical plays a role in the field of material science, particularly in the synthesis and copolymerization of novel compounds. It's used in the preparation of various styrene copolymers, which have applications ranging from industrial plastics to biomedical materials (Kharas et al., 2016).

Pharmacology and Drug Design

  • In pharmacology, derivatives of 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride are used in the development of sigma receptor-positive tumor imaging agents. These compounds have high affinity for certain receptor subtypes, making them valuable in medical imaging and cancer research (John, Gulden, Vilner, & Bowen, 1996).

Antimicrobial Properties

  • Compounds derived from bromophenols, similar to 2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride, exhibit antimicrobial properties. These findings are significant in the search for new antibacterial agents, particularly against resistant strains of bacteria (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Chiral Resolution in Chemical Analysis

  • It's also instrumental in chiral resolution studies, which are crucial in the pharmaceutical industry for the separation of enantiomers in drug synthesis. Understanding the behavior of such compounds in chiral environments aids in developing more effective and safer pharmaceuticals (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

properties

IUPAC Name

4-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-2-12-3-4-15(14(16)11-12)18-10-7-13-5-8-17-9-6-13;/h3-4,11,13,17H,2,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRNMMQLVQKVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethylphenyl 2-(4-piperidinyl)ethyl-ether hydrochloride

CAS RN

1219964-58-5
Record name Piperidine, 4-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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